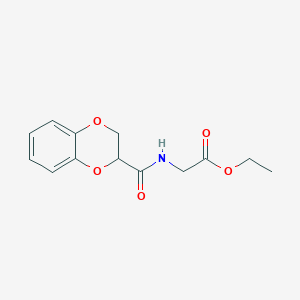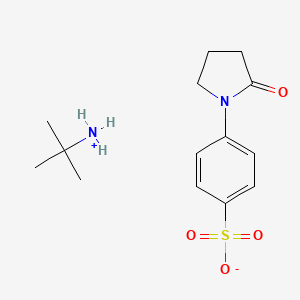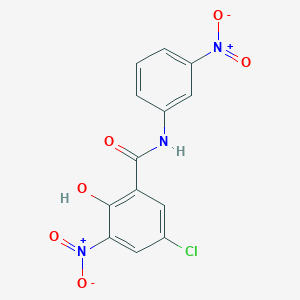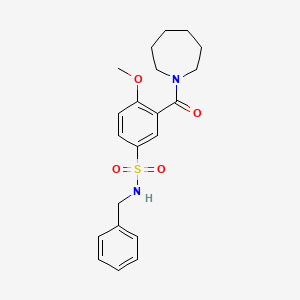![molecular formula C16H13ClINO3 B12487440 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate is an organic compound that features both carbamoyl and iodobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with {[(2-chlorophenyl)methyl]carbamoyl}methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodobenzoate group.
Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions, particularly in the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodobenzoate group can facilitate the compound’s incorporation into larger molecular frameworks, enhancing its functionality.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Shares the iodobenzoate group but lacks the carbamoyl functionality.
{[(2-Chlorophenyl)methyl]carbamoyl}methyl Chloride: Contains the carbamoyl group but lacks the iodobenzoate functionality.
N-Phenylcarbamoyl Derivatives: Similar in structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual reactivity makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C16H13ClINO3 |
|---|---|
Molecular Weight |
429.63 g/mol |
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-iodobenzoate |
InChI |
InChI=1S/C16H13ClINO3/c17-13-7-3-1-5-11(13)9-19-15(20)10-22-16(21)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,20) |
InChI Key |
OIJNELGTOCRAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487357.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)

![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12487403.png)
![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)

![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)
![Methyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487420.png)


![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)
